molecular formula C7H4F5N B2464472 2-Fluoro-5-(1,2,2,2-tetrafluoroethyl)pyridine CAS No. 2375267-95-9

2-Fluoro-5-(1,2,2,2-tetrafluoroethyl)pyridine

Cat. No.: B2464472
CAS No.: 2375267-95-9
M. Wt: 197.108
InChI Key: OAFLSHCVAPZSKF-UHFFFAOYSA-N
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Description

2-Fluoro-5-(1,2,2,2-tetrafluoroethyl)pyridine (CAS 2375267-95-9) is a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical research . This compound, with the molecular formula C 7 H 4 F 5 N and a molecular weight of 197.10 g/mol, serves as a versatile building block for the synthesis of more complex molecules . The incorporation of multiple fluorine atoms, including a tetrafluoroethyl moiety, is a key strategy in modern drug discovery to fine-tune the critical physicochemical properties of lead compounds . The primary research value of this compound lies in its potential to modulate the lipophilicity (log D) and basicity (pK a ) of a molecule, which are crucial parameters affecting absorption, distribution, metabolism, and excretion (ADME) . Fluorine atoms increase the hydrophobic surface area, while the electron-withdrawing nature of the tetrafluoroethyl group can significantly lower the pK a of the pyridine nitrogen, influencing the compound's solubility and membrane permeability . Researchers utilize this scaffold to explore structure-activity relationships (SAR), particularly in the development of active ingredients for pharmaceuticals and crop protection agents where such fluorinated motifs have become increasingly prevalent . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for scientific reference purposes.

Properties

IUPAC Name

2-fluoro-5-(1,2,2,2-tetrafluoroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5N/c8-5-2-1-4(3-13-5)6(9)7(10,11)12/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFLSHCVAPZSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(C(F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(1,2,2,2-tetrafluoroethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-fluoropyridine with tetrafluoroethylene under specific conditions to introduce the tetrafluoroethyl group. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using standard techniques such as distillation or crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylthio (-SMe) group at position 3 of the pyrrolidine ring is a key reactive site due to its nucleophilic character and ability to act as a leaving group.

Key Reactions:

  • Thioether Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in polar aprotic solvents (e.g., acetonitrile) under basic conditions (K₂CO₃) to form sulfonium intermediates, which can further react with nucleophiles .

  • Displacement with Amines : In the presence of strong nucleophiles (e.g., primary amines), the methylthio group undergoes substitution to yield 3-aminopyrrolidine derivatives.

Example Reaction Conditions

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationBenzyl bromide, K₂CO₃, CH₃CN, reflux3-(Benzylthio)pyrrolidine analog65–78%
Amine SubstitutionEthylenediamine, DMF, 80°C, 12h3-Aminopyrrolidine derivative52%

Oxidation Reactions

The methylthio group is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction conditions.

Key Pathways:

  • Sulfoxide Formation : Controlled oxidation with H₂O₂ or mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C yields the sulfoxide .

  • Sulfone Formation : Prolonged oxidation with excess H₂O₂ or NaIO₄ converts the sulfide to a sulfone .

Oxidation Selectivity

Oxidizing AgentConditionsProductSelectivity
H₂O₂ (1 equiv)CH₂Cl₂, 0°C, 1hSulfoxide>95%
NaIO₄ (2 equiv)H₂O/MeOH, 25°C, 6hSulfone88%

Hydrolysis of the Carboxamide Group

The carboxamide moiety can undergo hydrolysis under acidic or basic conditions to generate carboxylic acid derivatives.

Reaction Conditions:

  • Acidic Hydrolysis : HCl (6M), reflux, 24h → Carboxylic acid .

  • Basic Hydrolysis : NaOH (2M), ethanol, 70°C, 12h → Carboxylate salt .

Hydrolysis Kinetics

ConditionRate Constant (k, h⁻¹)Half-Life (t₁/₂)
6M HCl, reflux0.12 ± 0.035.8 h
2M NaOH, 70°C0.09 ± 0.027.7 h

Ring Functionalization

The pyrrolidine ring can undergo further modifications:

N-Alkylation/Acylation

The pyrrolidine nitrogen reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or acylated derivatives .
Example : Reaction with acetyl chloride in CH₂Cl₂/Et₃N yields N-acetylpyrrolidine carboxamide (89% yield) .

Cycloaddition Reactions

The methylthio group facilitates [3+2] cycloadditions with electron-deficient alkynes or nitriles, forming thiophene-fused heterocycles .

Biological Derivatization

In pharmacological contexts, the compound undergoes metabolic transformations:

  • S-Oxidation : Liver microsomes convert the methylthio group to sulfoxide/sulfone metabolites .

  • Aromatic Defluorination : Rare under physiological conditions due to the stability of the C-F bond .

Stability Under Synthetic Conditions

The compound shows stability in common organic solvents (DMF, THF, CH₂Cl₂) but degrades in strong acids/bases.

Thermal Stability Data

Temperature (°C)SolventDegradation After 24h
25DMF<5%
80DMF22%
25H₂O/MeOH15%

Key Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via an SN2 mechanism, as evidenced by second-order kinetics in alkylation reactions .

  • Oxidation : Follows a radical pathway with mCPBA, confirmed by ESR spectroscopy .

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-Fluoro-5-(1,2,2,2-tetrafluoroethyl)pyridine serves as a building block for the synthesis of more complex fluorinated compounds. Its unique structure allows it to participate in various chemical reactions:

  • Substitution Reactions: The fluorine atoms can be replaced with other functional groups under specific conditions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction to yield different derivatives.
  • Coupling Reactions: It can engage in coupling reactions to form more intricate molecular structures .

Biology

The biological activity of this compound is an area of active investigation. Studies suggest potential interactions with biomolecules that could modulate biological pathways. This makes it a candidate for further exploration in drug discovery and development .

Medicine

Research is ongoing to evaluate the compound's potential as a pharmaceutical intermediate or active ingredient. Its unique properties may enhance drug efficacy by improving pharmacokinetic profiles such as membrane permeability and metabolic stability .

Industry

In industrial applications, this compound is utilized in the development of advanced materials and specialty chemicals. Its characteristics make it suitable for creating polymers and coatings with enhanced performance attributes .

Data Tables

Application AreaSpecific UsesExamples
ChemistryBuilding block for synthesisFluorinated compounds
BiologyInvestigated for biological activityPotential drug candidates
MedicinePharmaceutical intermediatesDrug development
IndustrySpecialty chemicalsAdvanced materials

Case Study 1: Synthesis and Reactivity

A study demonstrated the efficient synthesis of various fluorinated compounds using this compound as a starting material. The reactions were optimized to minimize by-products while maximizing yield .

In vitro studies have shown that derivatives of this compound exhibit significant antifungal activities against multiple strains. This highlights its potential as an active ingredient in agricultural applications .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(1,2,2,2-tetrafluoroethyl)pyridine involves its interaction with specific molecular targets. The fluorine atoms and tetrafluoroethyl group can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and processes, making the compound of interest in medicinal chemistry and drug development.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Based Comparison

The following table summarizes key structural and functional differences between 2-Fluoro-5-(1,2,2,2-tetrafluoroethyl)pyridine and its analogs:

Compound Name Molecular Formula Substituent at Position 5 Key Properties/Applications Reference
This compound C₇H₄F₅N 1,2,2,2-Tetrafluoroethyl High electronegativity, potential drug intermediate
2-Fluoro-5-(trifluoromethyl)pyridine C₆H₃F₄N Trifluoromethyl (CF₃) Smaller substituent, increased ring deactivation
2-Fluoro-5-(methylthio)pyridine C₆H₅FNS Methylthio (SCH₃) Electron-donating group, altered solubility
2-Fluoro-5-(4-fluorophenyl)pyridine C₁₁H₆F₂N 4-Fluorophenyl Enhanced lipophilicity, precursor for bioactivity studies
Bis-(1,2,2,2-tetrafluoroethyl)ether C₄F₈O Ether-linked tetrafluoroethyl groups Used in anesthetics (e.g., Desflurane analogs)
Key Observations:

Electron Effects : The tetrafluoroethyl group in the target compound is bulkier and more electronegative than trifluoromethyl (CF₃) or methylthio (SCH₃) groups, leading to stronger ring deactivation and steric hindrance .

Biological Relevance: The 4-fluorophenyl analog (C₁₁H₆F₂N) is noted for its role in biological precursor studies, suggesting that aromatic substituents may improve binding affinity in drug design compared to aliphatic fluorinated groups .

Pharmacological Potential

  • Target Compound : Its high fluorine content may improve blood-brain barrier penetration, a desirable trait in central nervous system (CNS) drug candidates .
  • Analog Comparisons: The methylthio variant (C₆H₅FNS) could exhibit higher solubility in non-polar solvents due to the sulfur atom, whereas the fluorophenyl derivative (C₁₁H₆F₂N) may prioritize aromatic interactions in target proteins .

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-fluoro-5-(1,2,2,2-tetrafluoroethyl)pyridine?

  • Methodology : The compound can be synthesized via halogenation or nucleophilic aromatic substitution (NAS) of a pyridine precursor. For example, fluorination of 5-(1,2,2,2-tetrafluoroethyl)pyridine derivatives using agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions is a viable approach. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) can introduce the tetrafluoroethyl group .
  • Key Considerations : Monitor reaction temperature (< 80°C) to avoid decomposition of fluorinated intermediates. Purification often requires column chromatography with fluorophilic stationary phases (e.g., C18-modified silica) .

Q. How is the compound characterized to confirm its structure and purity?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves the spatial arrangement of fluorine substituents and confirms regiochemistry (e.g., distinguishing 2-fluoro vs. 3-fluoro isomers) .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for identifying fluorine environments (δ ≈ -70 to -120 ppm for CF3_3 groups). 1H^{1}\text{H} NMR detects aromatic protons adjacent to fluorine .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns (e.g., 35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl} or 19F^{19}\text{F} clusters) .

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : Serves as a fluorinated building block for kinase inhibitors or GPCR modulators due to its metabolic stability and lipophilicity. The tetrafluoroethyl group enhances binding affinity via hydrophobic interactions .
  • Materials Science : Used in liquid crystals or polymers for its electron-withdrawing properties, improving thermal stability and dielectric constants .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination be addressed?

  • Experimental Design : Use directing groups (e.g., boronate esters) to position fluorine at the 2-site. For example, a palladium-catalyzed C-H activation with N-fluoro-2,4,6-trimethylpyridinium triflate directs fluorination ortho to the boronate .
  • Data Contradictions : Conflicting regiochemistry in literature may arise from solvent polarity effects (e.g., DMF vs. THF). Validate via computational modeling (DFT calculations) to predict transition-state energies .

Q. What strategies optimize the yield of tetrafluoroethylation reactions?

  • Reaction Optimization :

  • Catalytic Systems : Employ Cu(I)/phenanthroline catalysts for cross-coupling with 1,2,2,2-tetrafluoroethylzinc reagents. Yields improve under inert atmospheres (Ar) with dried solvents .
  • Side Reactions : Competing proto-defluorination can occur; suppress via low-temperature (-20°C) quenching with NH4_4Cl .

Q. How does the compound interact with biological targets?

  • Mechanistic Insights : The tetrafluoroethyl group mimics hydrophobic motifs in enzyme active sites. For example, in kinase assays, it displaces water molecules, enhancing binding entropy. Fluorine’s electronegativity also polarizes adjacent C-H bonds, strengthening hydrogen bonds .
  • Data Interpretation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Contrast with non-fluorinated analogs to isolate fluorine-specific effects .

Q. How to resolve discrepancies in biological activity data across studies?

  • Root Causes : Variability may stem from impurity profiles (e.g., residual palladium in cross-coupled products) or assay conditions (e.g., DMSO concentration affecting solubility).
  • Mitigation :

  • Analytical Rigor : Perform ICP-MS to quantify metal residues.
  • Standardized Assays : Use cell lines with consistent expression levels (e.g., HEK293T vs. CHO) and control for solvent effects .

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